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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Acetyloxazole, a five-membered heterocyclic ketone, represents a key structural motif in

medicinal chemistry and natural product synthesis. Its unique electronic and structural features

make it a versatile building block for the development of novel therapeutic agents. This

technical guide provides a comprehensive overview of the known physical and chemical

characteristics of 2-acetyloxazole, alongside generalized experimental protocols for its

synthesis and characterization. Due to a scarcity of publicly available experimental data for this

specific compound, this guide leverages information on closely related oxazole derivatives to

provide a predictive framework for its properties and reactivity.

Physicochemical Characteristics
While specific, experimentally verified data for 2-acetyloxazole is limited, a number of its

physical properties have been estimated and are summarized in the table below. These values

provide a useful starting point for experimental design and handling.
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Property Value (Estimated) Source

Molecular Formula C₅H₅NO₂ -

Molecular Weight 111.10 g/mol -

Appearance Colorless to pale yellow liquid

Boiling Point
177.00 - 178.00 °C @ 760.00

mm Hg

Vapor Pressure 1.040 mmHg @ 25.00 °C

Flash Point
142.00 °F (61.10 °C) (Closed

Cup)

Solubility
Soluble in water (2.157e+005

mg/L @ 25 °C)

logP (o/w) -0.213

Spectroscopic Characterization (Predicted)
Direct experimental spectra for 2-acetyloxazole are not readily available in the scientific

literature. However, based on the analysis of related oxazole and acetyl-heterocycle structures,

the following spectroscopic characteristics can be predicted.

1H NMR Spectroscopy
The proton NMR spectrum of 2-acetyloxazole is expected to show distinct signals for the acetyl

group protons and the protons on the oxazole ring. The chemical shifts will be influenced by the

electron-withdrawing nature of the acetyl group and the heteroatoms in the oxazole ring.

CH₃ (acetyl group): A singlet, likely in the region of δ 2.5-2.8 ppm.

H4 and H5 (oxazole ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The exact

chemical shifts and coupling constants would depend on the specific electronic environment

of the oxazole ring.

13C NMR Spectroscopy
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The carbon NMR spectrum will provide information about the carbon framework of the

molecule.

C=O (acetyl group): A signal in the downfield region, typically around δ 190-200 ppm.

CH₃ (acetyl group): A signal in the aliphatic region, expected around δ 25-30 ppm.

C2, C4, C5 (oxazole ring): Signals in the aromatic region, with C2 being the most downfield

due to its position between two heteroatoms.

Infrared (IR) Spectroscopy
The IR spectrum of 2-acetyloxazole will be characterized by the stretching vibrations of its key

functional groups.

C=O Stretch (ketone): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

C=N Stretch (oxazole ring): A medium to strong absorption band around 1600-1650 cm⁻¹.

C-O-C Stretch (oxazole ring): Absorption bands in the fingerprint region, typically between

1000-1300 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular

weight of 2-acetyloxazole (111.10 g/mol ). Fragmentation patterns would likely involve the loss

of the acetyl group (M-43) and cleavage of the oxazole ring.

Chemical Reactivity and Synthesis
The oxazole ring is a stable aromatic system. The acetyl group at the 2-position acts as an

electron-withdrawing group, influencing the reactivity of the ring.

General Reactivity of the Oxazole Ring
Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards

electrophilic attack due to the presence of the electronegative nitrogen and oxygen atoms.
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Nucleophilic Aromatic Substitution: The 2-position of the oxazole ring is susceptible to

nucleophilic attack, especially if activated by an electron-withdrawing group like the acetyl

group.

Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring

and can be removed by strong bases.

Synthesis of 2-Substituted Oxazoles: A General
Workflow
While a specific, validated protocol for the synthesis of 2-acetyloxazole is not readily available,

a general and widely used method for the synthesis of 2-substituted oxazoles is the Robinson-

Gabriel synthesis and its variations. This involves the cyclization of α-acylamino ketones. A

general workflow for such a synthesis is depicted below.

Starting Materials Reaction Steps Intermediate & Product

α-Amino Ketone Acylation

Acetylating Agent
(e.g., Acetic Anhydride)

α-Acylamino Ketone

Cyclization/
Dehydration 2-Acetyloxazole

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-acetyloxazole.

Representative Experimental Protocol for Oxazole
Synthesis
The following is a generalized procedure for the synthesis of a 2-substituted oxazole, which

could be adapted for the synthesis of 2-acetyloxazole.

Materials:
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α-Amino ketone hydrochloride

Pyridine

Acetyl chloride

Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid)

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

Acylation: The α-amino ketone hydrochloride is suspended in an anhydrous solvent. Pyridine

is added, followed by the slow addition of acetyl chloride at low temperature (e.g., 0 °C). The

reaction is stirred until completion (monitored by TLC).

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried

over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced

pressure to yield the crude α-acylamino ketone.

Cyclization: The crude α-acylamino ketone is dissolved in a suitable solvent and treated with

a dehydrating agent. The mixture is heated to reflux until the reaction is complete (monitored

by TLC).

Purification: The reaction mixture is cooled, and the solvent is removed. The residue is

purified by column chromatography on silica gel to afford the 2-acetyloxazole.

Biological and Medicinal Significance
The oxazole moiety is a key component in a wide range of biologically active natural products

and synthetic compounds. Oxazole derivatives have been reported to exhibit a variety of

pharmacological activities, including:

Anti-inflammatory

Antimicrobial

Anticancer
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Antiviral

The acetyl group at the 2-position of the oxazole ring can serve as a handle for further

chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity

relationship (SAR) studies in drug discovery programs.

Logical Relationship of Oxazole Reactivity
The reactivity of the oxazole ring is a function of its electronic properties. The following diagram

illustrates the key reactive sites and their susceptibility to different types of reagents.

Oxazole Ring

Reagents

Reactive Sites

2-Acetyloxazole

Electrophile (E+)

C5 Position

Favored attack
(if activated)

Nucleophile (Nu-)

C2 Position

Favored attack

Strong Base

Deprotonation

Click to download full resolution via product page

Key reactive sites on the 2-acetyloxazole ring.

Conclusion
2-Acetyloxazole is a valuable heterocyclic compound with significant potential in synthetic and

medicinal chemistry. While detailed experimental data for this specific molecule is currently
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limited in the public domain, this guide provides a comprehensive overview of its predicted

physicochemical properties, spectroscopic characteristics, and general synthetic approaches

based on the well-established chemistry of oxazole derivatives. Further experimental

investigation is warranted to fully elucidate the properties and reactivity of this promising

molecule.

To cite this document: BenchChem. [2-Acetyloxazole: A Technical Guide to its
Physicochemical Properties and Synthetic Methodologies]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1319422#physical-and-chemical-
characteristics-of-2-acetyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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